(E)-3,7-Dimethylocta-2,6-dien-1-amine hydrochloride

CAS No.: 61210-82-0

Cat. No.: VC13815176

Molecular Formula: C10H20ClN

Molecular Weight: 189.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61210-82-0 |

|---|---|

| Molecular Formula | C10H20ClN |

| Molecular Weight | 189.72 g/mol |

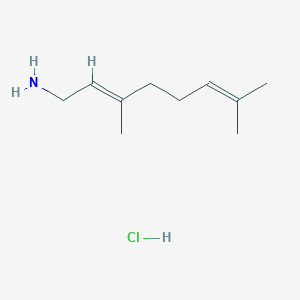

| IUPAC Name | (2E)-3,7-dimethylocta-2,6-dien-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C10H19N.ClH/c1-9(2)5-4-6-10(3)7-8-11;/h5,7H,4,6,8,11H2,1-3H3;1H/b10-7+; |

| Standard InChI Key | YXFOAGWDCVUEKH-HCUGZAAXSA-N |

| Isomeric SMILES | CC(=CCC/C(=C/CN)/C)C.Cl |

| SMILES | CC(=CCCC(=CCN)C)C.Cl |

| Canonical SMILES | CC(=CCCC(=CCN)C)C.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

(E)-3,7-Dimethylocta-2,6-dien-1-amine hydrochloride is an amine salt with the molecular formula C₁₀H₂₀ClN and a molecular weight of 189.72 g/mol. Its structure features a branched hydrocarbon backbone with trans-configurated double bonds at the 2,6-positions and a terminal amine group protonated as a hydrochloride salt . The IUPAC name, (2E)-3,7-dimethylocta-2,6-dien-1-amine hydrochloride, reflects this configuration.

Key Structural Features:

-

Amine Group: The primary amine (-NH₂) is protonated to -NH₃⁺Cl⁻, enhancing solubility in polar solvents.

-

Conjugated Dienes: The (E)-configured double bonds at positions 2 and 6 create a planar, rigid segment conducive to electronic delocalization.

-

Branched Alkyl Substituents: Methyl groups at positions 3 and 7 introduce steric effects that influence reactivity.

Synthesis and Industrial Production

Industrial-Scale Manufacturing

Large-scale production likely employs continuous-flow reactors to optimize yield and purity. Key considerations include:

-

Catalyst Selection: Heterogeneous catalysts (e.g., palladium on carbon) for efficient hydrogenation.

-

Purification: Recrystallization from ethanol/water mixtures ensures high purity (>95%), as required for research-grade materials .

Chemical Properties and Reactivity

Physicochemical Properties

| Property | Value |

|---|---|

| Solubility | Soluble in water, ethanol, DMF |

| Melting Point | Not reported |

| Stability | Hygroscopic; store under argon |

Reactivity Profile

The compound’s reactivity is dominated by two functional groups:

-

Amine Group: Participates in acid-base reactions, forming complexes with metal ions.

-

Conjugated Dienes: Undergo cycloaddition (e.g., Diels-Alder) and electrophilic addition reactions.

Example Reaction: Diels-Alder Cycloaddition

The diene system reacts with dienophiles (e.g., maleic anhydride) to form six-membered cyclohexene derivatives:

This reactivity is exploited in polymer cross-linking and specialty chemical synthesis.

Applications in Catalysis and Polymer Science

Role in Olefin Polymerization Catalysts

A notable application emerges from patent JP2013253191A, which discloses the compound’s use in Ziegler-Natta-type catalyst systems for polyolefin production . The catalyst comprises:

-

Clay Mineral Support: Acts as a solid acid to activate transition metal complexes.

-

Cyclopentadienyl Ligand-Metal Complex: Typically titanium or zirconium-based.

-

Organoaluminum Co-catalyst: Enhances polymerization activity.

The hydrochloride salt likely serves as a proton scavenger, neutralizing basic impurities that could deactivate the catalyst. This role is critical in achieving high molecular weight polyethylene and polypropylene with narrow polydispersity .

Performance Metrics:

| Catalyst Component | Function |

|---|---|

| Clay Mineral | Support and acid activation |

| Cp₂TiCl₂ | Primary polymerization site |

| (E)-3,7-Dimethylocta-2,6-dien-1-amine HCl | Impurity neutralization |

| Package Size (mg) | Price (€, excl. VAT) |

|---|---|

| 100 | 196.66 |

| 250 | 223.48 |

| 1000 | Custom Quote |

Storage recommendations include desiccation at -20°C to prevent hydrolysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume